Cas no 1190322-01-0 (5,7-Dibromo-2-chlorobenzodthiazole)

5,7-Dibromo-2-chlorobenzothiazole is a halogenated benzothiazole derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring bromine and chlorine substituents, enhances reactivity in cross-coupling reactions and other functionalization processes. The compound’s electron-withdrawing properties make it useful in the development of agrochemicals, dyes, and bioactive molecules. Its stability under standard conditions allows for straightforward handling and storage. The presence of multiple halogens offers versatility in further chemical modifications, enabling precise control over molecular design. This compound is particularly valuable in research settings for constructing complex heterocyclic frameworks. Purity and consistent performance are critical for its effective use in specialized synthetic pathways.
5,7-Dibromo-2-chlorobenzodthiazole structure
1190322-01-0 structure
Product Name:5,7-Dibromo-2-chlorobenzodthiazole
CAS No:1190322-01-0
MF:C7H2Br2ClNS
MW:327.423477649689
CID:1024119
PubChem ID:60146011
Update Time:2025-11-01

5,7-Dibromo-2-chlorobenzodthiazole Chemical and Physical Properties

Names and Identifiers

    • 5,7-Dibromo-2-chlorobenzo[d]thiazole
    • 2-Chloro-5,7-dibromobenzothiazole
    • AGN-PC-0DACUQ
    • AK101645
    • ANW-62805
    • CTK8B9628
    • PubChem21882
    • DB-340626
    • 1190322-01-0
    • 5,7-dibromo-2-chloro-1,3-benzothiazole
    • AKOS016004122
    • DTXSID50733750
    • 5,7-Dibromo-2-chlorobenzodthiazole
    • MDL: MFCD12962850
    • Inchi: 1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
    • InChI Key: XOLXSDGSOGYDRJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1SC(=N2)Cl)Br

Computed Properties

  • Exact Mass: 326.79427g/mol
  • Monoisotopic Mass: 324.79632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 41.1Ų

5,7-Dibromo-2-chlorobenzodthiazole Pricemore >>

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5,7-Dibromo-2-chlorobenzodthiazole Related Literature

Additional information on 5,7-Dibromo-2-chlorobenzodthiazole

5,7-Dibromo-2-chlorobenzodthiazole: A Comprehensive Overview of Its Properties and Applications

5,7-Dibromo-2-chlorobenzodthiazole, identified by the CAS number 1190322-01-0, is a significant compound in the realm of organic chemistry. This benzodthiazole derivative has garnered attention due to its unique structural properties and potential applications in various fields. The molecule consists of a benzene ring fused with a thiazole ring, featuring bromine and chlorine substituents at specific positions, which contribute to its distinct chemical behavior.

Recent studies have highlighted the importance of benzodthiazole derivatives in materials science, particularly in the development of advanced materials for electronic applications. The presence of halogen atoms in 5,7-dibromo-2-chlorobenzodthiazole enhances its electronic properties, making it a promising candidate for use in organic semiconductors. Researchers have explored its ability to act as an electron-deficient component in donor-acceptor systems, which is crucial for improving the performance of organic photovoltaic devices.

The synthesis of 5,7-dibromo-2-chlorobenzodthiazole involves a multi-step process that includes nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled higher yields and better control over the product's purity. These improvements are significant for scaling up production to meet the demands of industrial applications.

In terms of physical properties, 5,7-dibromo-2-chlorobenzodthiazole exhibits a high melting point and excellent thermal stability, which are desirable traits for materials used in high-temperature environments. Additionally, its UV absorption characteristics make it a potential candidate for use in protective coatings and UV-blocking materials.

The chemical reactivity of 5,7-dibromo-2-chlorobenzodthiazole has been extensively studied. Its bromine and chlorine substituents make it highly reactive towards nucleophilic attacks, enabling the formation of various derivatives. These derivatives have shown potential in pharmaceutical applications, particularly as inhibitors of certain enzymes involved in disease pathways.

Recent research has also focused on the environmental impact of benzodthiazole derivatives. Studies indicate that while these compounds are generally stable under normal conditions, their degradation pathways under specific environmental conditions need further investigation to ensure their safe use and disposal.

In conclusion, 5,7-dibromo-2-chlorobenzodthiazole is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in the development of innovative materials and technologies.

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